4-Iodopyridine-3-carbonitrile
Overview
Description
4-Iodopyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H3IN2. It is a derivative of pyridine, where the iodine atom is attached to the fourth carbon and the nitrile group is attached to the third carbon of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodopyridine-3-carbonitrile typically involves the iodination of pyridine derivatives. One common method is the Sandmeyer reaction, where 3-cyanopyridine is treated with iodine and a copper catalyst to introduce the iodine atom at the fourth position. The reaction conditions often involve the use of solvents like acetonitrile and temperatures around 80-100°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Iodopyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.
Reduction Reactions: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution Reactions: Products include 4-aminopyridine-3-carbonitrile and 4-thiopyridine-3-carbonitrile.
Coupling Reactions: Products include biaryl compounds and alkynyl pyridines.
Reduction Reactions: The major product is 4-aminopyridine-3-carbonitrile.
Scientific Research Applications
4-Iodopyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: It is involved in the development of new drugs, particularly in the field of oncology and neurology.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Iodopyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with nucleophilic residues in the enzyme, while the iodine atom can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, making it less reactive in certain substitution reactions.
4-Bromopyridine-3-carbonitrile: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodopyridine-3-carbonitrile is unique due to the combination of the iodine atom and nitrile group, which provides distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in coupling reactions, while the nitrile group offers additional sites for chemical modification.
Properties
IUPAC Name |
4-iodopyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKHIIQONPNAIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456657 | |
Record name | 4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490039-72-0 | |
Record name | 4-iodopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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